molecular formula C20H23ClN2O2 B138267 (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride CAS No. 482577-59-3

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride

Cat. No.: B138267
CAS No.: 482577-59-3
M. Wt: 358.9 g/mol
InChI Key: AZQXUWUZQLZNIM-FYZYNONXSA-N
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Description

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride (CAS: 482577-59-3) is a chiral methyl ester derivative of L-valine, featuring a 2'-cyano-biphenyl substituent. Its molecular weight is 358.87 g/mol, with a purity of 95% as a solid . The compound’s structure includes:

  • A biphenyl backbone with a cyano group at the 2'-position.
  • An L-valine methyl ester moiety linked via a secondary amine.
  • A hydrochloride counterion for solubility and stability.

Properties

IUPAC Name

methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21;/h4-11,14,19,22H,13H2,1-3H3;1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQXUWUZQLZNIM-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587774
Record name Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482577-59-3
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine methyl ester hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482577-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-((2'-CYANO(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride, with CAS number 137863-89-9, is a compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on current research findings.

  • Molecular Formula : C20_{20}H22_{22}N2_2O2_2·HCl
  • Molecular Weight : 322.40 g/mol
  • IUPAC Name : methyl (2S)-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-methylbutanoate hydrochloride
  • Storage Conditions : Sealed in dry conditions at 2-8°C .

The compound exhibits biological activity through various mechanisms, potentially acting as an inhibitor in multiple pathways. Its structure suggests it may interact with specific enzymes and receptors involved in cellular signaling and metabolic processes.

Antifungal Activity

Recent studies have indicated that derivatives similar to this compound exhibit antifungal properties. For example, related compounds have shown activity against Candida species with MIC values ranging from 0.22 to 0.99 mM . These findings suggest that the compound may also possess antifungal characteristics.

Antiviral Activity

Research into related compounds has demonstrated promising antiviral activity against HIV-1. For instance, the inhibition of reverse transcriptase and integrase enzymes has been observed, with IC50_{50} values indicating significant potency . The structural features of this compound may contribute to similar antiviral effects.

Study on HIV Inhibition

A study evaluating the biological activities of similar compounds reported that certain derivatives exhibited selective inhibition of HIV-related enzymes. The most potent derivative showed an IC50_{50} value of 19 nM against integrase . This highlights the potential for this compound to be developed as an antiviral agent.

Antifungal Efficacy

In vitro studies involving antifungal conjugates demonstrated that structural modifications can enhance activity against resistant strains of fungi. The incorporation of specific moieties similar to those in this compound resulted in improved efficacy .

Data Tables

Activity Type Tested Compound MIC/IC50_{50} Reference
AntifungalCispentacin0.22 - 0.99 mM
AntiviralDerivative19 nM

Scientific Research Applications

Antihypertensive Activity

One of the prominent applications of this compound is in the development of antihypertensive agents. It serves as a critical intermediate in the synthesis of azilsartan, an angiotensin II receptor blocker (ARB) used for treating high blood pressure. Azilsartan has shown efficacy in reducing blood pressure and improving cardiovascular outcomes .

Cancer Research

The compound is also being investigated for its potential anticancer properties. Studies have indicated that derivatives of biphenyl compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. The structural features of (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride may enhance its interaction with specific molecular targets involved in cancer progression .

Case Study 1: Azilsartan Synthesis

A notable case study involved the synthesis of azilsartan using this compound as a key intermediate. The synthesis process demonstrated high yields and purity, affirming the compound's utility in pharmaceutical applications focused on hypertension treatment.

Case Study 2: Anticancer Activity

Research published in medicinal chemistry journals has explored the anticancer activity of biphenyl derivatives, including those related to this compound. In vitro studies showed that these compounds could inhibit cell proliferation in breast and prostate cancer cell lines, suggesting a pathway for further drug development targeting specific signaling pathways involved in cancer metastasis .

Comparison with Similar Compounds

Methyl (2S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Key Differences :

  • Structure: Lacks the biphenyl-cyano group; instead, it has a simpler 3,3-dimethylbutanoate backbone with a methylamino substituent .
  • Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc) group using hydrochloric acid, followed by purification .
Property Target Compound Methyl (2S)-3,3-Dimethyl-2-(methylamino)butanoate HCl
Molecular Weight 358.87 g/mol ~210 g/mol (estimated)
Functional Groups Biphenyl, cyano, L-valine ester, HCl Methylamino, dimethylbutanoate, HCl
Synthesis Complexity Multi-step (biphenyl coupling, esterification) Single-step deprotection
Potential Applications Medicinal chemistry, ARB analogs Peptide synthesis intermediates

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Key Differences :

  • Structure: Contains a cyclobutane ring instead of a biphenyl system, with a methylamino group directly attached to the cyclobutane .
  • Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid via methylation and acid hydrolysis .
  • Bioactivity: Limited data, but cyclobutane derivatives are explored for conformational rigidity in drug design.
Property Target Compound Methyl 1-(Methylamino)cyclobutanecarboxylate HCl
Backbone Biphenyl Cyclobutane
Substituent Position 2'-Cyano on biphenyl Methylamino on cyclobutane
Molecular Weight 358.87 g/mol ~189 g/mol (estimated)
Pharmacological Relevance High (ARB-like scaffolds) Moderate (structural analogs in drug discovery)

Metsulfuron-Methyl (Pesticide Analogs)

Key Differences :

  • Structure: Contains a triazine ring and sulfonylurea group instead of a biphenyl-cyano system .
  • Applications : Used as herbicides (e.g., metsulfuron-methyl), targeting plant acetolactate synthase .
Property Target Compound Metsulfuron-Methyl
Core Structure Biphenyl-cyano + L-valine ester Triazine-sulfonylurea
Functional Groups Cyano, secondary amine, HCl Sulfonylurea, triazine, methyl ester
Bioactivity Potential ARB-like activity Herbicidal (enzyme inhibition)
Molecular Weight 358.87 g/mol 381.4 g/mol

Research Findings and Implications

  • Structural Flexibility: The biphenyl-cyano group in the target compound enhances binding to hydrophobic pockets in proteins, a feature absent in simpler analogs like methylamino-cyclobutane derivatives .
  • Synthetic Challenges: The target compound’s synthesis requires precise coupling of the biphenyl moiety, unlike the straightforward deprotection steps in methylamino-dimethylbutanoate derivatives .
  • Therapeutic Potential: Compared to pesticide analogs (e.g., metsulfuron-methyl), the target compound’s valine ester and chiral center suggest compatibility with mammalian biochemical pathways, aligning with ARB drug candidates .

Preparation Methods

Synthesis of 4'-(Bromomethyl)-2-cyanobiphenyl

The biphenyl core is synthesized via Suzuki-Miyaura coupling or Ullmann reaction (Figure 1). A representative protocol from patent CN108276389B involves:

  • Reacting 2-cyanophenylboronic acid with 4-bromotoluene.

  • Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation.

Typical Conditions

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
SolventToluene/EtOH/H₂O (3:1:1)
Temperature80°C, 12 h
Yield85–90%

N-Alkylation of (S)-Methyl 2-Amino-3-methylbutanoate Hydrochloride

The amino acid ester is prepared by esterifying L-valine with thionyl chloride (SOCl₂) in methanol, yielding the hydrochloride salt. Subsequent N-alkylation with 4'-(bromomethyl)-2-cyanobiphenyl follows a modified procedure from EP1831186A1:

Procedure

  • Deprotonation : Suspend (S)-methyl 2-amino-3-methylbutanoate hydrochloride (1.0 eq) in dry DMF. Add NaH (1.2 eq) at 0°C and stir for 30 min.

  • Alkylation : Add 4'-(bromomethyl)-2-cyanobiphenyl (1.1 eq) dropwise. Stir at 25°C for 18 h.

  • Workup : Quench with H₂O, extract with EtOAc, and concentrate.

  • Salt Formation : Treat the freebase with HCl (g) in Et₂O to precipitate the hydrochloride salt.

Optimized Parameters

ParameterValue
BaseNaH (60% dispersion)
SolventAnhydrous DMF
Temperature0°C → 25°C
Yield78–82%

Alternative Route: Reductive Amination

A two-step method from WO2013190509A2 avoids harsh alkylation conditions:

  • Condense 4'-(formyl)-2-cyanobiphenyl with (S)-methyl 2-amino-3-methylbutanoate in MeOH.

  • Reduce the imine intermediate with NaBH₄.

Key Data

ParameterValue
Reducing AgentNaBH₄ (2.0 eq)
SolventMeOH
Yield70–75%

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.9 Hz, 1H, NH), 7.85–7.45 (m, 8H, biphenyl-H), 4.35 (s, 2H, CH₂N), 3.70 (s, 3H, OCH₃), 2.55–2.45 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • IR (KBr) : 2245 cm⁻¹ (C≡N), 1735 cm⁻¹ (C=O), 1630 cm⁻¹ (N-H bend).

Chiral Purity

  • HPLC : Chiralcel OD-H column, hexane/i-PrOH (80:20), flow rate 1.0 mL/min. Retention time = 12.3 min (ee > 99%).

Comparative Analysis of Methods

MethodAdvantagesLimitations
N-AlkylationHigh yield, scalabilityRequires anhydrous conditions
Reductive AminationMild conditionsLower yield, longer reaction

Q & A

Basic Research Question

  • HPLC/LCMS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and LCMS are used to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+) .
  • NMR spectroscopy : 1H-NMR in DMSO-d6 or CDCl3 verifies stereochemistry and functional groups. For example, characteristic peaks include δ 9.00 (brs, NH), 3.79 (s, OCH3), and 1.02 (s, tert-butyl groups) in related amino esters .
  • Chiral analysis : Chiral HPLC or polarimetry ensures enantiomeric excess (>99%) for the (S)-configured methyl ester .

What experimental strategies optimize reaction yields for similar amino ester hydrochlorides?

Advanced Research Question

  • Solvent and temperature screening : THF or DMF at 60–80°C enhances nucleophilicity in amidation steps .
  • Catalyst tuning : Palladium-based catalysts (e.g., Pd(PPh3)4) with ligand optimization improve biphenyl coupling efficiency.
  • Reagent stoichiometry : Excess trifluoroethyl triflate (2.0 eq) and slow addition of reducing agents (e.g., NaBH4) minimize side reactions .
  • Workup refinement : Liquid-liquid extraction (ether/water) and column chromatography (hexane/ethyl acetate) remove unreacted starting materials .

How can conflicting NMR or LCMS data be resolved during characterization?

Advanced Research Question

  • Deuterated solvent trials : Switching from DMSO-d6 to CDCl3 may resolve proton broadening caused by hygroscopicity or hydrogen bonding .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous peaks, such as overlapping methyl/methylene signals in the biphenyl region.
  • High-resolution mass spectrometry (HRMS) : Distinguishes isobaric impurities (e.g., demethylated byproducts) with <2 ppm mass accuracy.
  • Comparative analysis : Cross-referencing with published spectra of structurally analogous compounds (e.g., methyl 4-cyanobenzoate derivatives) validates assignments .

What stability challenges arise during storage, and how are they mitigated?

Advanced Research Question

  • Hydrolysis susceptibility : The ester group degrades in aqueous or acidic conditions. Storage at −20°C in desiccated, amber vials under nitrogen is critical .
  • Light sensitivity : UV-Vis monitoring (e.g., λmax 254 nm) detects photodegradation; antioxidants (e.g., BHT) may stabilize labile moieties.
  • Salt dissociation : Karl Fischer titration ensures low moisture content (<0.1%) to prevent HCl loss and free base formation .

How is enantiomeric excess (ee) quantified for the (S)-configured product?

Advanced Research Question

  • Chiral derivatization : Reaction with Marfey’s reagent (FDAA) followed by HPLC separates diastereomers .
  • Circular dichroism (CD) : Comparative CD spectra with enantiomerically pure standards confirm configuration.
  • X-ray crystallography : Single-crystal analysis (e.g., P21 space group) definitively assigns absolute stereochemistry, as demonstrated for related amino esters .

What analytical contradictions arise in quantifying trace impurities, and how are they addressed?

Advanced Research Question

  • Co-eluting peaks in HPLC : Gradient optimization (e.g., 5–95% acetonitrile over 30 min) or switching to UPLC improves resolution .
  • False-positive MS signals : Collision-induced dissociation (CID) fragments differentiate isobaric impurities (e.g., methyl vs. ethyl esters).
  • Residual solvent interference : Headspace GC-MS identifies volatile impurities (e.g., THF, DMF) not detected by LCMS .

What synthetic routes are explored to improve biphenyl coupling efficiency?

Advanced Research Question

  • Microwave-assisted synthesis : Reduces reaction times (e.g., 1 hr vs. 24 hr) and improves yields by 10–15% .
  • Flow chemistry : Continuous flow systems enhance mixing and heat transfer for sensitive intermediates.
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) or Fmoc groups prevent undesired side reactions at the amino group during coupling .

How does steric hindrance impact the reactivity of the biphenylmethylamino moiety?

Advanced Research Question

  • Kinetic studies : Monitoring reaction rates via in situ IR or NMR reveals slower amidation at hindered sites (e.g., ortho-substituted biphenyls).
  • Computational modeling : Density functional theory (DFT) predicts transition-state energies, guiding reagent selection (e.g., bulkier bases for deprotonation) .
  • Alternative coupling agents : HATU or PyBOP outperforms EDCl/HOBt in sterically congested environments .

What methodologies validate biological activity in target engagement assays?

Advanced Research Question

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to target proteins (e.g., enzymes or receptors).
  • Fluorescence polarization : Measures displacement of fluorescent probes in competitive binding assays.
  • Metabolic stability assays : Liver microsome incubations (human/rat) assess susceptibility to cytochrome P450-mediated degradation .

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